邻苯二甲酸单(2-乙基己基)酯

描述

Mono(2-ethylhexyl) terephthalate is a derivative of terephthalic acid, which is widely used in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is a common polymer used in various applications, including fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins.

Synthesis Analysis

The synthesis of mono(2-ethylhexyl) terephthalate involves the esterification of terephthalic acid with 2-ethylhexanol. This process can be catalyzed by acids or bases, with variations including direct esterification and transesterification methods. The chemical recycling of PET, including hydrolysis and glycolysis, provides a pathway to recover pure terephthalic acid, which can then be esterified to produce mono(2-ethylhexyl) terephthalate among other products (Karayannidis & Achilias, 2007).

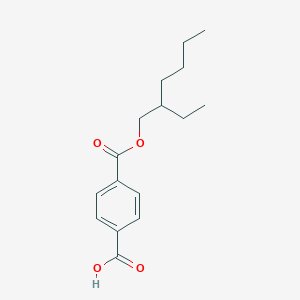

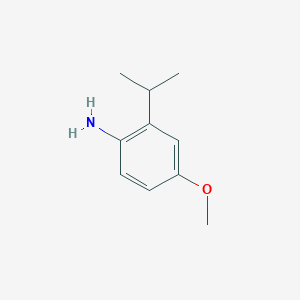

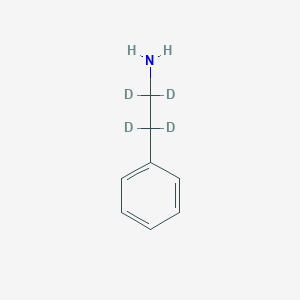

Molecular Structure Analysis

The molecular structure of mono(2-ethylhexyl) terephthalate features an aromatic ring (terephthalate) connected to an alkyl chain (2-ethylhexyl) through an ester linkage. This structure imparts specific physical and chemical properties, such as flexibility, hydrophobicity, and resistance to various chemicals.

Chemical Reactions and Properties

Mono(2-ethylhexyl) terephthalate undergoes typical ester reactions, including hydrolysis back to terephthalic acid and 2-ethylhexanol, and transesterification reactions with other alcohols. It exhibits stability under normal conditions but can be decomposed by strong acids, bases, and certain reagents, leading to the formation of terephthalic acid and derivatives (Fahim et al., 2019).

科学研究应用

1. Exposure Study in Pregnant Women

- Application Summary: This study aimed to understand the exposure of pregnant women to phthalates, including MEHP, and its potential impacts on health .

- Methods: The researchers measured 15 phthalate, two di(2-ethylhexyl)terephthalate (DEHTP), and two di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) urinary metabolites, collected up to three times during pregnancy from 994 women in Northern Puerto Rico (2011–2017) .

- Results: The study found that exposure to some phthalates may be decreasing, but exposure to replacements, such as DEHTP, is increasing .

2. Lipid Accumulation and Reproductive Signaling in Daphnia Magna

- Application Summary: This research investigated the effects of MEHP exposure on aquatic invertebrates such as Daphnia magna .

- Methods: The researchers identified lipid alterations caused by MEHP in D. magna by analyzing lipid accumulation and nontarget metabolomics .

- Results: The study found that MEHP exposure under any conditions up to 2 mg/L was not associated with mortality of D. magna; yet, the number of lipid droplets and the adult female daphnids reproduction rates increased after 96 h of exposure and 21 days of exposure, respectively .

3. Plasticizer for Polyvinyl Chlorides

- Application Summary: MEHP is used as a plasticizer for polyvinyl chlorides .

- Results: MEHP has been found not to be genotoxic .

4. Plasticizer for Polyvinyl Chlorides

- Application Summary: MEHP is used as a plasticizer for polyvinyl chlorides .

- Results: MEHP has been found not to be genotoxic .

5. Food Packaging and Medical Devices

- Application Summary: Di-2-ethylhexyl terephthalate (DEHTP), a structural isomer of MEHP, is used in food packaging and medical devices .

- Results: DEHTP is a potential replacement for DEHP and other ortho-phthalate plasticizers .

6. Chemical Structure Analysis

- Application Summary: MEHP is often used in chemical structure analysis due to its unique molecular formula and structure .

- Results: The molecular formula of MEHP is C16H22O4, and its average mass is 278.344 Da .

7. Exposure Study in Pregnant Women

- Application Summary: This study aimed to understand the exposure of pregnant women to phthalates, including MEHP, and its potential impacts on health .

- Methods: The researchers measured 15 phthalate, two di(2-ethylhexyl)terephthalate (DEHTP), and two di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) urinary metabolites, collected up to three times during pregnancy from 994 women in Northern Puerto Rico (2011–2017) .

- Results: The study found that exposure to some phthalates may be decreasing, while the geometric mean of DEHTP metabolites (molecular sum) increased threefold between 2014 and 2017 .

安全和危害

未来方向

The use of IV bags manufactured in Lebanon could pose a significant risk in hospitalized patients, especially infants in neonatal care due to the presence of Mono(2-ethylhexyl) terephthalate. Therefore, Lebanon, as well as other countries, should start imposing laws that restrict the use of phthalates in medical IV bags and substitute them with less toxic plasticizers .

属性

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJAEJKCNCOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935240 | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-ethylhexyl) terephthalate | |

CAS RN |

155603-50-2 | |

| Record name | Mono(2-ethylhexyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

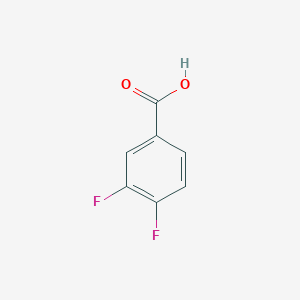

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

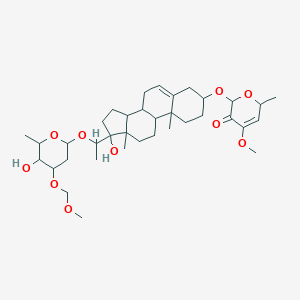

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)